molecular formula C9H4N6O2 B13377659 7-Amino-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5,6-dicarbonitrile

7-Amino-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5,6-dicarbonitrile

Cat. No.: B13377659
M. Wt: 228.17 g/mol
InChI Key: TYXQOPKFPGZANV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Amino-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5,6-dicarbonitrile is a heterocyclic compound known for its diverse biological activities This compound belongs to the pyrido[2,3-d]pyrimidine family, which is characterized by a fused ring system containing both pyridine and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-amino-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5,6-dicarbonitrile typically involves a one-pot multi-component reaction. One common method involves the reaction of 6-amino uracil, aromatic aldehydes, and malononitrile in the presence of a base catalyst such as triethylamine (TEA) in an aqueous ethanol medium . This reaction is carried out under mild conditions, resulting in high yields of the desired product.

Industrial Production Methods

Industrial production of this compound can be achieved using similar multi-component reactions, with optimizations for scalability and cost-effectiveness. The use of green solvents and recyclable catalysts is often preferred to minimize environmental impact and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

7-Amino-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5,6-dicarbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert nitrile groups to amines or other functional groups.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions typically involve mild temperatures and neutral to slightly basic pH.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

7-Amino-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5,6-dicarbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-amino-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5,6-dicarbonitrile involves interactions with specific molecular targets. For instance, its antibacterial activity is attributed to the inhibition of bacterial enzymes and disruption of cell wall synthesis . The presence of nitrile and oxo groups enhances its binding affinity to these targets, leading to effective inhibition.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 7-amino-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5,6-dicarbonitrile exhibits enhanced antibacterial activity due to the specific positioning of functional groups. This unique arrangement allows for stronger interactions with bacterial targets, making it a promising candidate for further development in medicinal chemistry.

Properties

Molecular Formula

C9H4N6O2

Molecular Weight

228.17 g/mol

IUPAC Name

7-amino-2,4-dioxo-1H-pyrido[2,3-d]pyrimidine-5,6-dicarbonitrile

InChI

InChI=1S/C9H4N6O2/c10-1-3-4(2-11)6(12)13-7-5(3)8(16)15-9(17)14-7/h(H4,12,13,14,15,16,17)

InChI Key

TYXQOPKFPGZANV-UHFFFAOYSA-N

Canonical SMILES

C(#N)C1=C(C(=NC2=C1C(=O)NC(=O)N2)N)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.